Linker Length Dictates Enzyme‑Inhibitory Potency in PfG6PDH‑6PGDH Assays
The ester prodrug of the target compound is a validated inhibitor of the bifunctional *Plasmodium falciparum* enzyme G6PDH‑6PGDH, with an IC50 of 5,920 nM [1]. By contrast, the single‑amino‑acid analog 4‑methylhippuric acid (N-(4‑methylbenzoyl)glycine) lacks the glycylglycine extension required for this inhibitory activity; its reported bioactivity is limited to renal transport studies and carboxypeptidase A binding, with no measurable effect on PfG6PDH‑6PGDH [2]. The glycylglycine backbone is therefore a prerequisite for engaging the dual‑domain malarial target.
| Evidence Dimension | Inhibitory potency against PfG6PDH‑6PGDH (IC50) |
|---|---|
| Target Compound Data | 5,920 nM (as 2-(4-nitrophenyl)-2-oxoethyl ester prodrug) |
| Comparator Or Baseline | 4‑Methylhippuric acid: no inhibition reported |
| Quantified Difference | Only the glycylglycine scaffold enables measurable enzyme inhibition |
| Conditions | BindingDB assay ID 4609; PfG6PDH‑6PGDH from *P. falciparum* 3D7; IC50 measured at Sanford-Burnham Center |
Why This Matters
For antimalarial probe development, the glycylglycine linker is not replaceable; procurement of the correct dipeptide scaffold is mandatory to preserve target engagement.
- [1] BindingDB. BDBM81037: IC50=5.92 µM for PfG6PDH-6PGDH (P. falciparum 3D7). View Source
- [2] ChEBI. 4-methylhippuric acid (CHEBI:68552). An N-acylglycine with no glycylglycine extension. View Source
